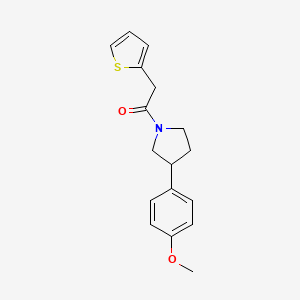

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

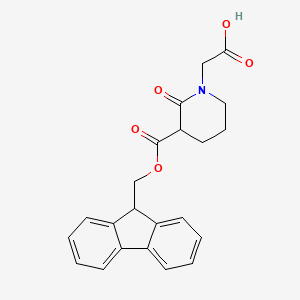

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone, commonly known as MPT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPT belongs to the class of psychoactive substances known as cathinones, which are structurally similar to amphetamines.

Scientific Research Applications

Conducting Polymers

Research by Pandule et al. (2014) on conducting polymers based on 2,5-di(thiophen-2-yl)-1H-pyrrole derivatives highlighted the synthesis of polymers via chemical and electrochemical polymerization methods. These polymers exhibited promising electrical conductivity and good thermal stability, demonstrating potential applications in electronic devices. The study also assessed the influence of substituents on the polymers' properties, finding that electron-donating substituents enhanced electrical conductivity (Pandule et al., 2014).

Metal-Free Synthesis of Polysubstituted Pyrroles

Kumar et al. (2017) developed an efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives. This process utilized intermolecular cycloaddition and surfactants in an aqueous medium, highlighting an environmentally friendly approach to synthesizing complex organic structures with potential utility in various pharmaceutical and material science applications (Kumar et al., 2017).

Solvent Effect on Neutral Co (II) Complexes

Patel et al. (2019) investigated the solvent effect on the crystallization and molecular stability of neutral Co (II) complexes derived from a paeonol derivative. This study provides insights into the structural and stability variations induced by different solvents, contributing to the understanding of metal-organic frameworks and their potential applications in catalysis and material science (Patel et al., 2019).

Schiff Bases Synthesis and Antimicrobial Activity

Puthran et al. (2019) synthesized novel Schiff bases using a technique that could have implications for the development of new antimicrobial agents. The study explored the structure-activity relationship of these compounds, offering a pathway for the design of drugs targeting resistant microbial strains (Puthran et al., 2019).

Hydrogen Bonding in Enaminones

Balderson et al. (2007) characterized the hydrogen bonding patterns in enaminones, revealing the structural basis for their reactivity and potential applications in organic synthesis and material science. The study provided detailed insights into the molecular interactions that could influence the design of new organic compounds with specific properties (Balderson et al., 2007).

properties

IUPAC Name |

1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-20-15-6-4-13(5-7-15)14-8-9-18(12-14)17(19)11-16-3-2-10-21-16/h2-7,10,14H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIRHNGSBSVAKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)C(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Bromomethyl)phenyl]trimethylsilane](/img/structure/B2458103.png)

![2-[(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazin-1-yl)carbonyl]-1H-indole](/img/structure/B2458106.png)

![2-Azaspiro[3.3]heptane-2-carbonyl chloride](/img/structure/B2458107.png)

![4-bromo-N-[cyano(thiophen-3-yl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2458108.png)

![(E)-3-(4-fluorophenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2458113.png)

![N-(2,4-difluorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2458122.png)

![3-fluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2458124.png)

![6-(4-nitrobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2458125.png)